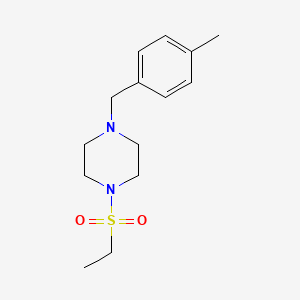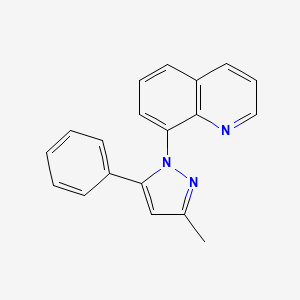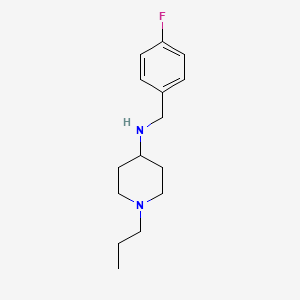
1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multiple steps, starting from basic precursors to the final compound. For instance, the synthesis of crystalline 1-(2-pyrimidyl)-4-(3, 4-methylenedioxybenzyl)-piperazin methanesulfonate labeled with 14C was achieved in five steps from barium carbonate 14C, showing the complexity and the detailed synthetic routes required for such compounds (Lintermans et al., 1971). Similarly, the development and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists illustrate the synthetic versatility of piperazine derivatives (Borrmann et al., 2009).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, such as 1-benzhydryl-4-methanesulfonyl-piperazine, has been elucidated using spectroscopic techniques and X-ray crystallography. These analyses reveal detailed insights into the molecular geometry, including bond lengths, angles, and conformational preferences of the piperazine ring and its substituents (Naveen et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. For example, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized, showcasing the reactivity of the piperazine nucleus in nucleophilic substitution reactions and its potential for further functionalization (Wu Qi, 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The synthesis and crystal structure analysis of benzenesulfonamide compounds containing piperazine heterocycles provide insights into how different substituents affect these physical properties (Xiao et al., 2022).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are characterized by their reactivity patterns, such as nucleophilic substitution, and their interaction with various receptors, indicating their potential in medicinal chemistry. Studies on compounds like 1-(3,4-methylenedioxybenzyl) piperazine (MDBP) have shown their metabolism, indicating complex biotransformation pathways that influence their pharmacological profile (Staack & Maurer, 2004).
Mecanismo De Acción
Direcciones Futuras
Piperazine-based compounds are gaining prominence in today’s research due to their versatile applications in the field of medicinal chemistry . They find their application in biological systems with antihistamine, anticancer, antimicrobial and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
Propiedades
IUPAC Name |
1-ethylsulfonyl-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-19(17,18)16-10-8-15(9-11-16)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGGSLVCKGBIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfonyl)-4-(4-methylbenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628541.png)

![8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628557.png)
![9-(3-chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628559.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5628561.png)
![3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5628562.png)
![(3R*,4S*)-1-[3-(benzylthio)propanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5628567.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5628593.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-2-chloro-3-methylbenzamide](/img/structure/B5628608.png)

![ethyl 4-{[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5628623.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5628644.png)